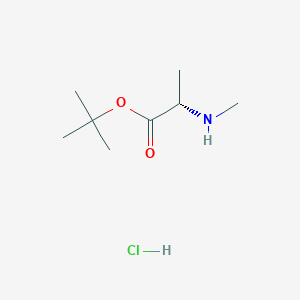

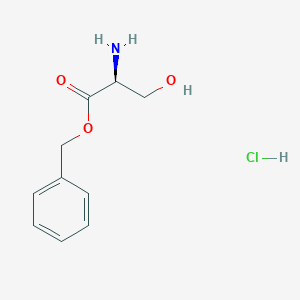

L-Serine benzyl ester hydrochloride

Overview

Description

L-Serine benzyl ester hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a white to off-white powder .

Synthesis Analysis

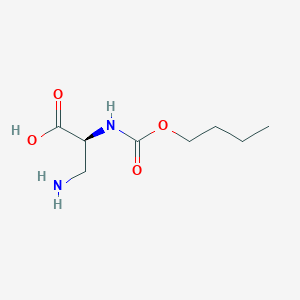

The synthesis of this compound involves esterification of L-serine and benzyl alcohol. The reaction may be carried out using an acid catalyst under appropriate temperature and pH conditions. Finally, the benzyl ester formed is reacted with hydrochloric acid to form the this compound .Molecular Structure Analysis

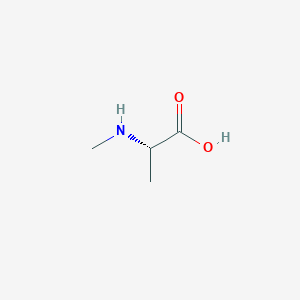

The molecular formula of this compound is C10H13NO3·HCl . The molecular weight is 231.68 .Chemical Reactions Analysis

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used in the synthesis of various compounds .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 231.68 . It is soluble in water .Scientific Research Applications

Synthesis of Complex Organic Compounds

L-Serine benzyl ester hydrochloride is used as a starting material or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of 1,4-diaminocyclitols, a key skeleton in antibiotics like Fortimicin AM and AK (Kang, Park, Konradi, & Pedersen, 1996).

Polymer Research

this compound derivatives are used in the synthesis and study of amino acid-derived cyclic carbonates for anionic ring-opening polymerization. This application is significant in developing novel polycarbonates (Sanda, Kamatani, & Endo, 2001).

Biomedical Applications

Derivatives of this compound, such as O-benzyl-L-serine carboxyanhydrides, have been synthesized and used for developing degradable, water-soluble poly(α-hydroxy acids). These materials show excellent cell compatibility, suggesting potential in drug delivery systems and tissue engineering (Lu et al., 2012).

Peptide Chemistry

It is used in peptide chemistry for selective cleavage and synthesis processes. For example, it has been employed in the selective cleavage of serine peptides (Kaneko, Takeuchi, & Inui, 1968).

Analytical and Biochemical Studies

In biochemical studies, this compound derivatives are used to analyze enzyme kinetics and reaction mechanisms. An example is the study of the hydrolysis of N-benzoyl-L-serine methyl ester catalyzed by enzymes like bromelain and papain (Wharton, Cornish-Bowden, Brocklehurst, & Crook, 1974).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

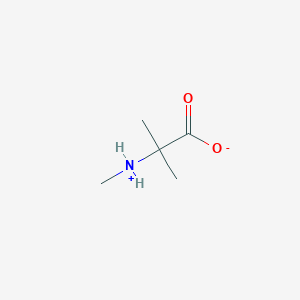

L-Serine benzyl ester hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, including serine proteases and esterases, which catalyze the hydrolysis of ester bonds . The compound’s interaction with these enzymes facilitates the formation of peptide bonds, making it a valuable reagent in the synthesis of peptides and proteins . Additionally, this compound can act as a substrate for esterases, leading to the release of L-serine and benzyl alcohol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of serine proteases, which play a crucial role in cell signaling and regulation . By modulating the activity of these enzymes, this compound can impact cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s hydrolysis products, L-serine and benzyl alcohol, can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases and esterases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis to release L-serine and benzyl alcohol . This hydrolysis reaction is essential for the compound’s role in peptide synthesis and other biochemical processes . Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to higher temperatures or moisture . Long-term studies have shown that the compound’s hydrolysis products, L-serine and benzyl alcohol, can have sustained effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while adverse effects increase at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of peptides and proteins. The compound interacts with enzymes such as serine proteases and esterases, which catalyze the hydrolysis of ester bonds . This interaction facilitates the release of L-serine, which can then participate in various metabolic processes, including the synthesis of phospholipids, sphingolipids, and other biomolecules . Additionally, the hydrolysis product benzyl alcohol can be further metabolized in the liver .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and organelles . The compound’s distribution is influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis and other biochemical processes . The subcellular localization of the compound is crucial for its role in modulating cellular functions and metabolic pathways .

properties

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513241 | |

| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60022-62-0 | |

| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.